molecular formula C23H22N4O4S B11217037 N-[2-(1H-indol-3-yl)ethyl]-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide

N-[2-(1H-indol-3-yl)ethyl]-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide

Cat. No.: B11217037
M. Wt: 450.5 g/mol
InChI Key: DSRAITHESDWDIA-UHFFFAOYSA-N
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Description

N-[2-(1H-indol-3-yl)ethyl]-4-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}butanamide is a complex organic compound that features an indole moiety linked to a quinazolinone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-indol-3-yl)ethyl]-4-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}butanamide typically involves the coupling of an indole derivative with a quinazolinone precursor. One common method involves the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the formation of the amide bond . The reaction conditions often include mild heating and the use of an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-indol-3-yl)ethyl]-4-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}butanamide can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form indoxyl derivatives.

    Reduction: The quinazolinone structure can be reduced to form dihydroquinazolinones.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Electrophilic substitution reactions typically require acidic conditions and catalysts such as Lewis acids.

Major Products

The major products formed from these reactions include indoxyl derivatives, dihydroquinazolinones, and various substituted indoles, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-[2-(1H-indol-3-yl)ethyl]-4-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}butanamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(1H-indol-3-yl)ethyl]-4-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}butanamide involves its interaction with specific molecular targets within cells. The compound can bind to enzymes and receptors, modulating their activity and triggering various cellular pathways. For example, it may induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspases .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(1H-indol-3-yl)ethyl]-4-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}butanamide is unique due to its combination of an indole moiety with a quinazolinone structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C23H22N4O4S

Molecular Weight

450.5 g/mol

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide

InChI

InChI=1S/C23H22N4O4S/c28-21(24-8-7-14-12-25-17-5-2-1-4-15(14)17)6-3-9-27-22(29)16-10-19-20(31-13-30-19)11-18(16)26-23(27)32/h1-2,4-5,10-12,25H,3,6-9,13H2,(H,24,28)(H,26,32)

InChI Key

DSRAITHESDWDIA-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C3C(=C2)C(=O)N(C(=S)N3)CCCC(=O)NCCC4=CNC5=CC=CC=C54

Origin of Product

United States

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